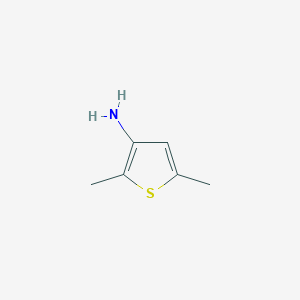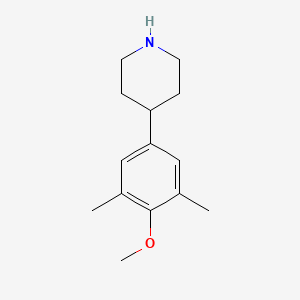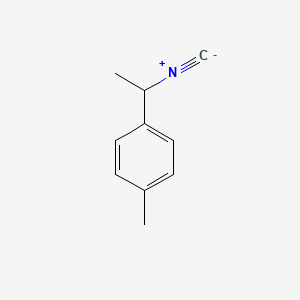
1-(1-Isocyanoethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isocyanoethyl)-4-methylbenzene is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique chemical properties and versatility in synthetic chemistry. The presence of the isocyano group (-NC) in the molecule makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Isocyanoethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the formation of formamide from the initial amine, followed by dehydration using reagents such as phosphorus oxychloride (POCl3) or triphosgene. This method typically yields the desired product in moderate to high yields .
Another method involves a single-step reaction where 1-(1-adamantylethyl)amine is reacted with chloroform and potassium tert-butoxide (t-BuOK) in a dichloromethane/tert-butanol medium. This method has been reported to yield up to 92%, which is significantly higher compared to traditional methods .
Analyse Chemischer Reaktionen
1-(1-Isocyanoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Isocyanoethyl)-4-methylbenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(1-Isocyanoethyl)-4-methylbenzene exerts its effects involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, participating in a wide range of chemical reactions. These interactions can lead to the formation of biologically active compounds that target specific pathways and molecular targets in cells .
Vergleich Mit ähnlichen Verbindungen
1-(1-Isocyanoethyl)-4-methylbenzene can be compared with other similar isocyanides, such as:
1-Isocyanoadamantane: Known for its high inhibitory activity against the Plasmodium yoelii strain.
3-Isocyanoadamantan-1-ol: Exhibits potent antibacterial properties.
1-(3-Isocyanopropyl)adamantane: Used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other isocyanides .
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-(1-isocyanoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-2H3 |
InChI-Schlüssel |
BTQLYQHAAVEAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)



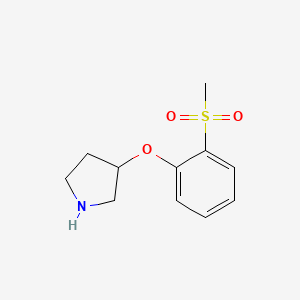
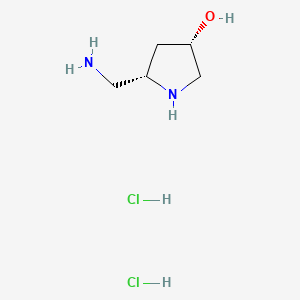
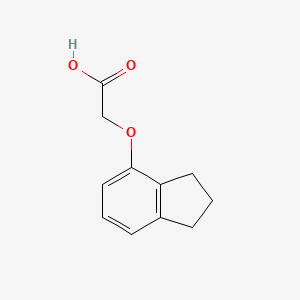
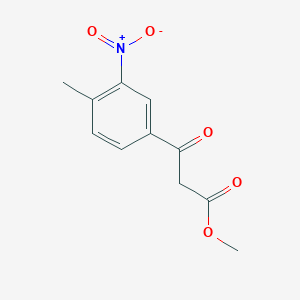
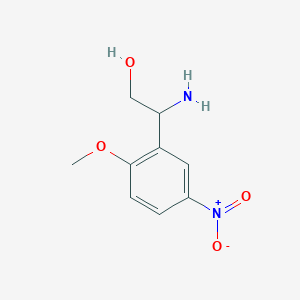
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
